![molecular formula C15H23NO B1415330 N,N-Diisopropyl-2,3-dimethylbenzamide CAS No. 2197057-38-6](/img/structure/B1415330.png)
N,N-Diisopropyl-2,3-dimethylbenzamide
Overview
Description
N,N-Diisopropyl-2,3-dimethylbenzamide (DIPDMB) is an organic compound belonging to the class of amides. It is a white, crystalline solid with a molecular weight of 224.3 g/mol and a melting point of 98-100°C. DIPDMB is an important chemical intermediate used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and dyes. DIPDMB can also be used as a catalyst in the synthesis of other compounds.
Scientific Research Applications
Chemical Oxidation and Structure Analysis
N,N-Diisopropyl-2,3-dimethylbenzamide, a compound related to anticonvulsants, undergoes chemical oxidation, revealing various oxidation sites. The primary site is the arylmethyl group, leading to phthalimide and lactame derivatives, without hydroxylation of the isoxazole methyl group (Adolphe-Pierre et al., 1998).
Amide Rotation and Hydrogen Bond Influence
Studies in N,N-dialkylbenzamides, including N,N-diisopropylamides, have examined barriers to amide rotation. The hydrogen bond's influence on these barriers is minimal, contrary to some literature data (Gryff-Keller & Szczeciński, 1985).
Rotational Barriers in Substituted Benzamides
Research on the barriers to rotation about the CN bond in N,N-dimethylbenzamides revealed a correlation with substituent constants and solvent effects, indicating a complexity in the molecular interactions and reactions (Jackman, Kavanagh & Haddon, 1969).
Metabolic Pathways and Kinetic Effects
The metabolism of N,N-dimethylbenzamides involves the formation of N-methylbenzamides and formaldehyde. This process highlights the intricacies of chemical transformations within biological systems (Constantino, Rosa & Iley, 1992).
Hydration Studies and Molecular Structure
Infrared spectral studies on the hydration of N,N-dimethylbenzamide offer insights into the molecular-level structure of hydrated amides and hydration constants. This research contributes to the understanding of chemical interactions in mixed solvents (Kobayashi & Matsushita, 1990).
properties
IUPAC Name |
2,3-dimethyl-N,N-di(propan-2-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-10(2)16(11(3)4)15(17)14-9-7-8-12(5)13(14)6/h7-11H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBULOFLTUMDBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N(C(C)C)C(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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